molecular formula C12H15B B1522657 2-Bromo-5-(3-methylphenyl)-1-pentene CAS No. 1143461-40-8

2-Bromo-5-(3-methylphenyl)-1-pentene

Cat. No. B1522657
CAS RN: 1143461-40-8
M. Wt: 239.15 g/mol
InChI Key: TWCJUCJXMRAQEN-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methylphenyl)-1-pentene is a brominated alkyl aromatic compound which has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It is a versatile building block for organic synthesis and can be used for the production of a variety of compounds. Due to its structure, this compound is a valuable intermediate for the synthesis of a variety of compounds, such as polymers, dyes, and other materials.

Scientific Research Applications

Synthesis and Characterization of Functionalized Compounds

The research by Khalid et al. (2020) on the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids demonstrates the application of compounds related to 2-Bromo-5-(3-methylphenyl)-1-pentene in synthesizing complex molecules. These compounds, characterized using various spectroscopic techniques, offer insights into their structural parameters, nonlinear optical properties, and molecular stability, highlighting their potential in materials science and optical applications Khalid et al., 2020.

Catalytic Applications in Organic Synthesis

Brücher and Hartung (2011) explored the oxidative bromination of alkenes in alkyl carbonates, catalyzed by vanadium(V)-complexes. This process, applicable to alkenes similar to this compound, is crucial for synthesizing brominated organic compounds, which are important intermediates in pharmaceuticals and agrochemicals Brücher & Hartung, 2011.

Advances in Polymerization Techniques

Wang et al. (2017) demonstrated the living polymerization of higher 2-alkenes, including compounds analogous to this compound, using phenyl-substituted α-diimine nickel complexes. This research contributes to the development of high molecular weight polymers with narrow distributions, indicating the role of such alkene derivatives in creating new polymeric materials Wang et al., 2017.

Investigation into Molecular Properties

Martins et al. (2013) utilized brominated precursors in the synthesis of pyrazole derivatives, highlighting the importance of brominated alkenes in constructing complex heterocyclic compounds. These findings underscore the significance of this compound and related compounds in medicinal chemistry and drug discovery Martins et al., 2013.

properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCJUCJXMRAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255821
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1143461-40-8
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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